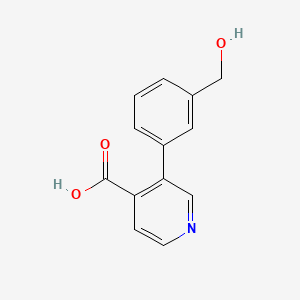

3-(3-Hydroxymethylphenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-14-5-4-11(12)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTODBIIMKRCNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687102 | |

| Record name | 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-78-9 | |

| Record name | 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 3-(3-Hydroxymethylphenyl)isonicotinic acid. Given the absence of extensive published experimental data for this specific molecule, this document outlines a robust synthetic methodology, presents predicted analytical data based on established spectroscopic principles, and explores a hypothetical biological pathway relevant to isonicotinic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel pyridine-based compounds for drug discovery and development.

Introduction

This compound is a bi-aryl compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core linked to a benzyl alcohol moiety. Isonicotinic acid and its derivatives are pivotal scaffolds in medicinal chemistry, most notably represented by the antitubercular drug isoniazid.[1][2][3][4] The incorporation of a hydroxymethylphenyl group introduces new possibilities for modifying the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The structural elucidation of such novel compounds is the first critical step in their development as potential therapeutic agents.

Physicochemical Properties

Based on its chemical structure and data from commercial suppliers, the fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₃ | [5] |

| Molecular Weight | 229.23 g/mol | [5] |

| CAS Number | 1261991-78-9 | [5] |

| Appearance | Predicted to be a white to off-white solid | |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5] The proposed reaction couples a protected 3-bromo-isonicotinic acid ester with (3-(hydroxymethyl)phenyl)boronic acid.

Materials and Reagents

-

Methyl 3-bromoisonicotinate

-

(3-(Hydroxymethyl)phenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Silica gel for column chromatography

Experimental Procedure

Step 1: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromoisonicotinate (1.0 eq), (3-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (methyl 3-(3-hydroxymethylphenyl)isonicotinate) by silica gel column chromatography.

Step 2: Ester Hydrolysis

-

Dissolve the purified methyl ester from Step 1 in a mixture of methanol and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Predicted Analytical Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. This data is theoretical and intended to serve as a reference for experimental characterization.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.90 | s | 1H | H-2 (Pyridine) |

| ~8.65 | d | 1H | H-6 (Pyridine) |

| ~7.80 | d | 1H | H-5 (Pyridine) |

| ~7.50 | s | 1H | H-2' (Phenyl) |

| ~7.45 | d | 1H | H-6' (Phenyl) |

| ~7.40 | t | 1H | H-5' (Phenyl) |

| ~7.30 | d | 1H | H-4' (Phenyl) |

| ~5.30 | t | 1H | -CH₂OH |

| ~4.60 | d | 2H | -CH₂ OH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | -COOH |

| ~152.0 | C-6 (Pyridine) |

| ~150.5 | C-2 (Pyridine) |

| ~142.0 | C-3' (Phenyl) |

| ~138.0 | C-1' (Phenyl) |

| ~137.5 | C-3 (Pyridine) |

| ~129.0 | C-5' (Phenyl) |

| ~127.0 | C-6' (Phenyl) |

| ~126.5 | C-4' (Phenyl) |

| ~125.5 | C-2' (Phenyl) |

| ~124.0 | C-5 (Pyridine) |

| ~62.5 | -CH₂OH |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3400 | Medium | O-H stretch (Alcohol) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic rings) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1050 | Strong | C-O stretch (Alcohol) |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 230.0761 | [M+H]⁺ (Calculated for C₁₃H₁₂NO₃⁺) |

| 212.0655 | [M+H - H₂O]⁺ (Loss of water) |

| 184.0706 | [M+H - COOH₂]⁺ (Loss of formic acid) |

Potential Biological Significance and Signaling Pathways

Derivatives of isonicotinic acid are well-established as antimicrobial agents. The primary mechanism of action for isoniazid, for instance, involves its activation by a mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of a radical species. This species then covalently adducts with NAD⁺, and the resulting complex inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the bacterial cell wall.[7]

While the specific biological activity of this compound is uncharacterized, its structural similarity to other bioactive pyridine carboxylic acids suggests it could be a candidate for investigation as an enzyme inhibitor.[8] A plausible, albeit hypothetical, signaling pathway could involve the inhibition of a key bacterial enzyme, disrupting a vital metabolic process.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow for Synthesis

Caption: Proposed workflow for the synthesis of the target compound.

Hypothetical Biological Signaling Pathway

Caption: Hypothetical mechanism of action via bacterial enzyme inhibition.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural characterization of this compound. The proposed Suzuki-Miyaura coupling protocol offers a reliable method for its preparation. While experimental data is currently limited, the predicted spectroscopic data serves as a valuable benchmark for future analytical work. The potential biological activities of this compound, inferred from the broader class of isonicotinic acid derivatives, highlight its promise as a scaffold for further investigation in drug discovery, particularly in the development of novel antimicrobial agents. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological properties.

References

- 1. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives [jsci.utq.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Isonicotinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide spectrum of biological activities, most notably exemplified by the frontline antitubercular drug, isoniazid.[1][2] This technical guide provides a comprehensive overview of the current research on the biological activities of isonicotinic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to facilitate further investigation and development in this promising area.

Anticancer Activities

A growing body of evidence suggests that isonicotinic acid derivatives possess potent anticancer properties against a variety of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The cytotoxic effects of various isonicotinic acid derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Anticancer Activity of Isonicotinic Acid Hydrazone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Isoniazid Derivative 15 | HCT-116 (Colon) | 0.84 | [3] |

| Isoniazid Derivative 18 | HCT-116 (Colon) | 0.61 | [3] |

| Isoniazid Derivative 31 | HCT-116 (Colon) | 0.72 | [3] |

| Isoniazid Derivative 15 | OVCAR-8 (Ovary) | 1.32 | [3] |

| Isoniazid Derivative 18 | OVCAR-8 (Ovary) | 0.98 | [3] |

| Isoniazid Derivative 31 | OVCAR-8 (Ovary) | 1.15 | [3] |

| Isoniazid Derivative 15 | HL-60 (Leukemia) | 3.36 | [3] |

| Isoniazid Derivative 18 | HL-60 (Leukemia) | 2.45 | [3] |

| Isoniazid Derivative 31 | HL-60 (Leukemia) | 2.88 | [3] |

| Isoniazid Derivative 15 | SF-295 (Glioblastoma) | 1.98 | [3] |

| Isoniazid Derivative 18 | SF-295 (Glioblastoma) | 1.47 | [3] |

| Isoniazid Derivative 31 | SF-295 (Glioblastoma) | 1.72 | [3] |

Table 2: Anticancer Activity of Other Isonicotinic Acid Derivatives

| Derivative Type | Compound | Cell Line | IC50 (µM) | Reference |

| Ru(II) Complex | Complex 1 | A431 (Epidermoid Carcinoma) | Moderate | [4] |

| Ru(II) Complex | Complex 1 | MDA-MB 231 (Breast Cancer) | Moderate | [4] |

Signaling Pathways in Anticancer Activity

Isonicotinic acid derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Studies have indicated that certain isoniazid-hydrazone derivatives can induce apoptosis through a mitochondria-dependent pathway, leading to the activation of caspases, which are the executioners of apoptosis.[5]

Furthermore, these derivatives can induce cell cycle arrest , preventing cancer cells from progressing through the division cycle. This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5]

Antimicrobial Activities

Isonicotinic acid derivatives, particularly isoniazid, are renowned for their potent activity against Mycobacterium tuberculosis. Beyond tuberculosis, various derivatives have demonstrated a broad spectrum of antimicrobial activity against other bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several isonicotinic acid derivatives against various microbial strains are presented below.

Table 3: Antitubercular Activity of Isonicotinic Acid Derivatives

| Derivative Type | Compound | Strain | MIC (µg/mL) | Reference |

| Hydrazide | Isoniazid | M. tuberculosis H37Rv | 0.02-0.06 | [2] |

| N(2)-acyl hydrazide | Compound 12 | M. tuberculosis H37Rv | More active than isoniazid | [6] |

Table 4: Antibacterial and Antifungal Activity of Isonicotinic Acid Derivatives

| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |

| Nicotinamide | NC 3 | P. aeruginosa | 0.016 mM | [7] |

| Nicotinamide | NC 5 | S. aureus | 0.03 mM | [7] |

| Amide | Compound 1b | S. aureus | 125-500 | [8] |

| Amide | Compound 2d | S. aureus | 500-1000 | [8] |

| 1,3,4-Oxadiazole | Various | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate to Good | [9] |

Anti-inflammatory Activities

Recent studies have highlighted the anti-inflammatory potential of isonicotinic acid derivatives. The proposed mechanism involves the inhibition of key inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some isonicotinic acid derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins.[1] Additionally, nicotinic acid, an isomer of isonicotinic acid, has been shown to exert anti-inflammatory effects by activating the G-protein coupled receptor 109A (GPR109A), which leads to the inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of various isonicotinic acid derivatives and for key biological assays cited in this guide.

General Workflow for Drug Discovery

The discovery and development of new isonicotinic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Synthesis Protocols

1. Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

-

Materials: Ethyl isonicotinate, hydrazine hydrate, absolute ethanol.

-

Procedure: A mixture of ethyl isonicotinate (1 equivalent) and hydrazine hydrate (1.1 equivalents) in absolute ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield isonicotinic acid hydrazide.[10]

2. Synthesis of Isonicotinoyl Hydrazones

-

Materials: Isonicotinic acid hydrazide, appropriate aldehyde or ketone, ethanol or methanol, catalytic amount of glacial acetic acid.

-

Procedure: A solution of isonicotinic acid hydrazide (1 equivalent) and the corresponding aldehyde or ketone (1 equivalent) in ethanol or methanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 2-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent, and recrystallized to afford the pure hydrazone derivative.

3. Synthesis of Isonicotinic Acid Esters

-

Materials: Isonicotinic acid, corresponding alcohol (e.g., p-nitrophenol, N-hydroxysuccinimide), thionyl chloride (SOCl2), dimethylformamide (DMF), triethylamine, tetrahydrofuran (THF).

-

Procedure: Isonicotinic acid is reacted with SOCl2 catalyzed by DMF at room temperature to form isonicotinoyl chloride hydrochloride. This intermediate is then reacted with the desired alcohol in THF with triethylamine as a base to yield the corresponding active ester.[11]

4. Synthesis of 1,3,4-Oxadiazole Derivatives

-

Materials: Isonicotinic acid hydrazide, substituted aromatic acid, phosphorus oxychloride (POCl3).

-

Procedure: A mixture of isonicotinic acid hydrazide (1 equivalent) and a substituted aromatic acid (1 equivalent) is refluxed in an excess of phosphorus oxychloride for 5-7 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to give the 2,5-disubstituted-1,3,4-oxadiazole.[12]

Biological Assay Protocols

1. MTT Assay for Anticancer Activity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[13][14][15]

-

2. Broth Microdilution Method for Antimicrobial Susceptibility Testing

-

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid growth medium.

-

Protocol:

-

Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][16]

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational models that relate the chemical structure of a series of compounds to their biological activity. For isonicotinic acid derivatives, QSAR studies have been employed to identify key structural features that influence their antimicrobial and anticancer activities. These studies often reveal that lipophilicity, electronic properties, and steric factors of the substituents on the isonicotinic acid scaffold play a crucial role in determining the biological potency. Such models are invaluable for the rational design of new, more effective derivatives.[14]

Conclusion and Future Perspectives

Isonicotinic acid derivatives represent a versatile and promising class of compounds with a broad range of therapeutic applications. While the antitubercular activity of isoniazid is well-established, ongoing research continues to unveil the significant potential of other derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the isonicotinic acid scaffold allows for the generation of large libraries of compounds for screening and optimization.

Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

-

Exploring a wider range of derivatives: Moving beyond hydrazones to investigate other classes of derivatives will likely lead to the discovery of novel compounds with improved activity and pharmacological profiles.

-

In vivo studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety.

-

Leveraging QSAR and computational modeling: The continued use of in silico tools will accelerate the discovery and optimization of lead compounds.

The continued exploration of isonicotinic acid derivatives holds great promise for the development of new and effective therapies for a variety of diseases.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors | MDPI [mdpi.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. unn.edu.ng [unn.edu.ng]

- 10. mdpi.com [mdpi.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [sciepub.com]

- 16. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Technical Overview Based on Analogous Compounds

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid, identified by the CAS number 1261991-78-9 and the molecular formula C13H11NO3, remains a compound of significant interest yet limited public documentation. Despite its availability from various chemical suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of dedicated research on its specific discovery, historical development, and biological activity. This technical guide, therefore, aims to provide a comprehensive overview by drawing parallels with structurally related 3-aryl-isonicotinic acid derivatives, offering insights into its plausible synthesis and potential areas of investigation for researchers, scientists, and drug development professionals.

Plausible Synthesis Pathway

This proposed synthesis would likely involve the coupling of a protected 3-bromo-isonicotinic acid derivative with (3-(hydroxymethyl)phenyl)boronic acid. The use of a protecting group on the carboxylic acid moiety of the isonicotinic acid, such as an ester, would be crucial to prevent undesirable side reactions during the coupling process. Subsequent deprotection would then yield the final product.

Conceptual Experimental Workflow

The following diagram illustrates a plausible experimental workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Data Presentation

Due to the absence of specific experimental data for this compound in the public domain, a quantitative data summary table cannot be provided at this time. Researchers initiating studies on this compound would need to generate empirical data through synthesis and characterization.

Experimental Protocols

As no specific experimental studies on this compound have been identified, detailed methodologies for key experiments cannot be cited. However, a generalized protocol for the proposed Suzuki-Miyaura coupling is outlined below.

General Protocol for Suzuki-Miyaura Coupling:

-

Reactant Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the protected 3-bromo-isonicotinic acid derivative, (3-(hydroxymethyl)phenyl)boronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water), is added to the reaction vessel.

-

Reaction Execution: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a duration determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is typically washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified using an appropriate technique, such as column chromatography on silica gel.

-

Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis with an acid or base).

-

Final Purification: The final product, this compound, is further purified, for instance, by recrystallization, to yield the pure compound.

Signaling Pathways and Biological Activity

The biological activity and any associated signaling pathways of this compound are currently unknown. The isonicotinic acid scaffold is present in various biologically active molecules, exhibiting a range of activities including anti-inflammatory and antimicrobial effects. Therefore, it is plausible that this compound may also possess interesting pharmacological properties. Future research would be necessary to elucidate its biological function and mechanism of action.

Conclusion

While the discovery and history of this compound remain undocumented, this technical guide provides a foundational understanding based on analogous structures. The proposed synthetic pathway offers a starting point for researchers interested in studying this molecule. The absence of biological data highlights a significant knowledge gap and underscores the opportunity for novel investigations into the potential therapeutic applications of this enigmatic compound. Further research is essential to uncover its chemical and biological properties, which could pave the way for its use in drug discovery and development.

3-(3-Hydroxymethylphenyl)isonicotinic Acid: A Versatile Precursor for Novel PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for extensive chemical exploration to optimize their potency and drug-like properties. This technical guide explores the potential of 3-(3-Hydroxymethylphenyl)isonicotinic acid as a versatile precursor for the synthesis of novel PROTACs. While direct literature on the use of this specific molecule in published PROTACs is limited, its structural features—a readily functionalizable carboxylic acid and a hydroxymethyl group—offer strategic advantages for its incorporation into PROTAC design, particularly for targeting E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). This document provides a comprehensive overview of its chemical properties, proposed synthetic strategies for its activation and incorporation into PROTACs, and hypothetical experimental workflows for the evaluation of the resulting degraders.

Introduction to this compound

This compound is a trifunctional building block featuring a pyridine core, a carboxylic acid at the 4-position, and a phenyl group with a hydroxymethyl substituent at the 3-position of the pyridine ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, including PROTACs.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [2] |

| CAS Number | 1261991-78-9 | [2][3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

Role as a PROTAC Precursor: A Hypothetical Framework

The utility of this compound in PROTAC synthesis lies in its two distinct functional handles, which can be orthogonally addressed.

-

The Isonicotinic Acid Moiety: The carboxylic acid can be activated to form an amide bond, a common linkage in PROTACs, connecting it to a linker or directly to a warhead for the protein of interest (POI).

-

The Hydroxymethylphenyl Moiety: The primary alcohol of the hydroxymethyl group provides a versatile point for linker attachment through ether or ester linkages. This allows for the exploration of different linker lengths and compositions, which is crucial for optimizing the ternary complex formation between the POI and the E3 ligase.

The phenylisonicotinic acid core could potentially serve as a novel scaffold for an E3 ligase ligand, or as a component of the linker itself, contributing to the overall conformation and physicochemical properties of the PROTAC.

Experimental Protocols: Proposed Synthetic Strategies

While specific protocols for PROTACs containing this compound are not available in the public domain, established synthetic methodologies for isonicotinic acid derivatives and benzyl alcohol-containing linkers can be adapted.

Activation of the Carboxylic Acid

The carboxylic acid of this compound can be activated for amide bond formation using standard coupling reagents. A common method involves the formation of an active ester.

Protocol: Synthesis of an N-Hydroxysuccinimide (NHS) Ester of this compound

-

Dissolution: Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired NHS ester.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group can be utilized for linker attachment, for example, by reacting it with a linker that has a terminal leaving group.

Protocol: Attachment of a Polyethylene Glycol (PEG) Linker

-

Alkylation: To a solution of this compound (or its ester-protected form) (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 equivalents) at 0°C.

-

Linker Addition: After stirring for 30 minutes, add the PEG linker functionalized with a leaving group (e.g., a tosylate or mesylate) (1.1 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quenching and Extraction: Quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by column chromatography. If an ester protecting group was used, it can be deprotected in a subsequent step.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the proposed synthetic strategies and the general mechanism of action for a PROTAC derived from this compound.

Potential Applications and Future Directions

The versatility of this compound as a precursor allows for the generation of a diverse library of PROTACs. By varying the linker length and composition, as well as the POI and E3 ligase ligands, researchers can systematically explore the structure-activity relationships to develop highly potent and selective degraders.

Future work should focus on the synthesis and evaluation of PROTACs incorporating this scaffold. Key experimental evaluations would include:

-

Binding Assays: Determining the binding affinity of the novel E3 ligase ligand portion (if applicable) to its target E3 ligase (e.g., VHL or CRBN) using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Ternary Complex Formation Assays: Assessing the ability of the PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase.

-

Western Blot Analysis: Quantifying the degradation of the target protein in cells treated with the PROTAC to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

-

Cell Viability Assays: Evaluating the cytotoxic effects of the PROTAC on cancer cell lines to determine its therapeutic potential.

Conclusion

While direct evidence for the use of this compound as a PROTAC precursor is not yet prominent in scientific literature, its chemical structure presents a compelling case for its utility in this field. The presence of two orthogonally addressable functional groups provides a strategic advantage for the modular synthesis of novel PROTACs. The hypothetical workflows and experimental strategies outlined in this guide offer a roadmap for researchers to explore the potential of this promising building block in the development of next-generation targeted protein degraders. The exploration of novel scaffolds like this is crucial for expanding the chemical space of PROTACs and ultimately for developing new and effective therapeutics.

References

In Silico Prediction of Protein Targets for 3-(3-Hydroxymethylphenyl)isonicotinic acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological targets of the novel compound, 3-(3-Hydroxymethylphenyl)isonicotinic acid. Given the nascent stage of research on this specific molecule, this document outlines a structured, multi-faceted computational approach to elucidate its potential mechanisms of action, with a focus on targets implicated in inflammation and oncology. We present a series of hypothetical predicted targets derived from established in silico techniques, detail the experimental protocols for their validation, and visualize the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery and target identification.

Introduction

This compound is a small molecule with a chemical structure suggestive of potential biological activity. While empirical data on its specific targets are not yet available, its structural similarity to other isonicotinic acid derivatives with known anti-inflammatory and anti-cancer properties warrants a thorough investigation into its therapeutic potential. In silico target prediction, also known as target fishing, offers a rapid and cost-effective initial step to generate testable hypotheses regarding a compound's mechanism of action.[1]

This guide details a systematic in silico workflow to identify and prioritize potential protein targets for this compound. The methodologies covered include ligand-based and structure-based approaches, which leverage the vast and growing databases of known drug-target interactions and protein structures.[1][2] The predicted targets are presented, and detailed protocols for subsequent experimental validation are provided to bridge the gap between computational prediction and biological confirmation.

In Silico Target Prediction Methodologies

A multi-pronged in silico approach is employed to enhance the robustness of target prediction. This involves both ligand-based and receptor-based methods.

2.1. Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.

-

2D Chemical Similarity Searching: This technique involves comparing the 2D fingerprint of this compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). The Tanimoto coefficient is a commonly used metric to quantify structural similarity.

-

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups responsible for a molecule's biological activity.[2] A pharmacophore model for this compound can be generated and used to screen 3D databases of known protein targets.

2.2. Receptor-Based Approaches

These methods utilize the 3D structure of potential protein targets.

-

Reverse Docking: This is a powerful technique where the small molecule of interest is docked against a large library of 3D protein structures.[1] The docking scores, which estimate the binding affinity, are then used to rank the potential targets.[3]

-

Binding Site Similarity Searching: This approach identifies proteins with similar ligand-binding pockets to known targets of structurally related molecules.

2.3. Integrated In Silico Workflow

The following diagram illustrates the integrated workflow for predicting the targets of this compound.

Predicted Biological Targets

Based on the in silico workflow described above, a set of hypothetical high-priority targets for this compound has been identified. These targets are primarily associated with inflammatory and oncogenic signaling pathways.

Table 1: Summary of Predicted Targets for this compound

| Target Class | Predicted Target | In Silico Method(s) | Predicted Binding Affinity (Docking Score, kcal/mol) | Cellular Function |

| Kinase | Mitogen-activated protein kinase 14 (p38α) | Reverse Docking, Pharmacophore Modeling | -9.2 | Pro-inflammatory cytokine production, cell cycle regulation |

| Kinase | Cyclin-dependent kinase 2 (CDK2) | Reverse Docking, 2D Similarity | -8.7 | Cell cycle progression (G1/S transition) |

| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Reverse Docking | -8.5 | Angiogenesis, tumor growth |

| Enzyme | Cyclooxygenase-2 (COX-2) | Pharmacophore Modeling, 2D Similarity | -9.5 | Inflammation, pain, fever |

| Enzyme | Matrix Metalloproteinase-9 (MMP-9) | Reverse Docking | -8.1 | Extracellular matrix degradation, tumor invasion |

| Transcription Factor | Nuclear factor kappa B (NF-κB) p50/p65 | Binding Site Similarity | -7.9 | Regulation of inflammatory and immune responses |

Associated Signaling Pathways

The predicted targets are key components of several critical signaling pathways implicated in disease. Understanding these pathways provides a biological context for the potential effects of this compound.

4.1. p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of inflammatory responses.

4.2. CDK2-Mediated Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition can lead to cell cycle arrest and has anti-proliferative effects.

Experimental Validation Protocols

The following section provides detailed methodologies for the experimental validation of the predicted targets.

5.1. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and its target protein in real-time.

-

Objective: To determine the binding affinity (KD) of this compound to the purified recombinant target proteins (p38α, CDK2, VEGFR2, COX-2, MMP-9, NF-κB).

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Purified recombinant target proteins (>95% purity)

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Procedure:

-

Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.

-

Binding Analysis: Inject a series of concentrations of this compound over the immobilized surface.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

5.2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.

-

Objective: To confirm the engagement of this compound with the predicted targets in intact cells.

-

Materials:

-

Cell line expressing the target protein(s)

-

This compound

-

Cell lysis buffer

-

Antibodies specific to the target proteins

-

Western blotting reagents and equipment

-

-

Procedure:

-

Treatment: Treat intact cells with this compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein at each temperature by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

5.3. In Vitro Kinase/Enzyme Activity Assays

These assays measure the functional effect of the compound on the enzymatic activity of the predicted targets.

-

Objective: To determine the inhibitory potency (IC50) of this compound against the predicted kinase and enzyme targets.

-

General Protocol (Kinase Assay - e.g., p38α):

-

Reaction Setup: In a microplate, combine the kinase, its specific substrate (e.g., ATF2), and ATP in a reaction buffer.

-

Inhibition: Add varying concentrations of this compound.

-

Incubation: Incubate at the optimal temperature for the kinase reaction.

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo, fluorescence-based Z'-LYTE).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

-

General Protocol (Enzyme Assay - e.g., COX-2):

-

Reaction Setup: Combine the COX-2 enzyme and its substrate (arachidonic acid) in a reaction buffer.

-

Inhibition: Add varying concentrations of this compound.

-

Incubation: Incubate at the optimal temperature.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

-

Table 2: Experimental Validation Plan

| Predicted Target | Primary Validation Assay | Secondary Validation Assay | Functional Cellular Assay |

| p38α | p38α Kinase Activity Assay (IC50) | CETSA | Measurement of TNF-α secretion in LPS-stimulated macrophages |

| CDK2 | CDK2 Kinase Activity Assay (IC50) | CETSA | Cell cycle analysis by flow cytometry |

| VEGFR2 | VEGFR2 Kinase Activity Assay (IC50) | SPR (KD) | Tube formation assay in HUVECs |

| COX-2 | COX-2 Enzyme Activity Assay (IC50) | CETSA | Measurement of PGE2 production in stimulated cells |

| MMP-9 | MMP-9 Enzyme Activity Assay (IC50) | SPR (KD) | Gelatin zymography for MMP-9 activity in cell culture supernatant |

| NF-κB | SPR (KD) | CETSA | Luciferase reporter assay for NF-κB transcriptional activity |

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the prediction of biological targets for the novel compound this compound. The hypothetical targets identified, primarily within the kinase and enzyme families, suggest a potential role for this molecule in modulating inflammatory and oncogenic pathways. The detailed experimental protocols provided offer a clear roadmap for the validation of these computational predictions.

Future work will involve the execution of these validation experiments to confirm the direct targets and elucidate the functional consequences of their modulation by this compound. A thorough understanding of its mechanism of action will be crucial for its further development as a potential therapeutic agent. The integration of in silico prediction with rigorous experimental validation represents a powerful paradigm in modern drug discovery, accelerating the journey from a promising molecule to a potential medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Hydroxymethylphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a substituted pyridine ring, is a common motif in pharmaceuticals. This document provides a detailed, three-step synthesis protocol for this compound starting from commercially available 3-bromoisonicotinic acid and (3-hydroxymethyl)phenylboronic acid. The synthesis involves an initial esterification, followed by a Suzuki-Miyaura cross-coupling reaction, and concludes with a saponification to yield the final product.

Overall Reaction Scheme

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Analytical Data |

| 1 | Esterification | 3-Bromoisonicotinic acid | Methanol, Sulfuric acid | Methyl 3-bromoisonicotinate | ~80-90 | >98 (GC) | 1H NMR, 13C NMR |

| 2 | Suzuki-Miyaura Coupling | Methyl 3-bromoisonicotinate | (3-Hydroxymethyl)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-(3-hydroxymethylphenyl)isonicotinate | ~75-85 | >95 (LC-MS) | 1H NMR, 13C NMR |

| 3 | Saponification (Hydrolysis) | Methyl 3-(3-hydroxymethylphenyl)isonicotinate | Lithium hydroxide, Tetrahydrofuran, Water | This compound | >95 | >98 (HPLC) | 1H NMR, 13C NMR |

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromoisonicotinate

Protocol:

-

To a solution of 3-bromoisonicotinic acid (1.0 eq) in methanol (5 mL per 1 g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 3-bromoisonicotinate as a colorless to yellow liquid.[1][2]

Characterization Data for Methyl 3-bromoisonicotinate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.68 (s, 1H), 8.63 (d, J = 4.8 Hz, 1H), 7.80 (d, J = 4.8 Hz, 1H), 3.95 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 155.8, 150.2, 142.1, 126.9, 121.3, 53.0.

Step 2: Synthesis of Methyl 3-(3-hydroxymethylphenyl)isonicotinate

Protocol:

-

In a round-bottom flask, combine methyl 3-bromoisonicotinate (1.0 eq), (3-hydroxymethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1, v/v).

-

Purge the mixture with nitrogen or argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield methyl 3-(3-hydroxymethylphenyl)isonicotinate.

Characterization Data for Methyl 3-(3-hydroxymethylphenyl)isonicotinate:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.85 (s, 1H), 8.65 (d, J = 4.9 Hz, 1H), 7.65 (d, J = 4.9 Hz, 1H), 7.50-7.40 (m, 2H), 7.35 (s, 1H), 7.30 (d, J = 7.5 Hz, 1H), 4.75 (s, 2H), 3.98 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 153.5, 149.1, 142.0, 141.2, 137.9, 130.0, 129.5, 127.8, 126.5, 125.8, 64.8, 52.7.

Step 3: Synthesis of this compound

Protocol:

-

Dissolve methyl 3-(3-hydroxymethylphenyl)isonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1 M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound as a white to off-white solid.

Characterization Data for this compound:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H), 8.89 (s, 1H), 8.68 (d, J = 4.9 Hz, 1H), 7.78 (d, J = 4.9 Hz, 1H), 7.48 (t, J = 7.6 Hz, 1H), 7.42 (d, J = 7.6 Hz, 1H), 7.38 (s, 1H), 7.32 (d, J = 7.5 Hz, 1H), 5.25 (t, J = 5.7 Hz, 1H), 4.60 (d, J = 5.7 Hz, 2H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 166.2, 153.8, 149.5, 143.2, 141.8, 137.5, 129.8, 129.2, 127.5, 126.3, 125.5, 62.9.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

Caption: Overall synthetic workflow for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: Purification of 3-(3-Hydroxymethylphenyl)isonicotinic Acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method. The protocol is designed to effectively remove common impurities, such as starting materials, by-products, and colored impurities, yielding a product of high purity.

Principle of Recrystallization

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent should dissolve the compound sparingly or moderately at room temperature but have a high capacity to dissolve it at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

For compounds with both polar and non-polar characteristics, such as this compound which contains aromatic rings, a carboxylic acid, and a hydroxymethyl group, a mixed-solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (antisolvent) in which it is sparingly soluble to induce crystallization.

Experimental Protocol

Materials:

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Activated Carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Vacuum oven or desiccator

Procedure:

-

Solvent Selection and Dissolution:

-

Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask. Ethanol is generally a good solvent for isonicotinic acid derivatives.[2]

-

Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

-

-

Decolorization (Optional):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

-

Gently heat the solution to boiling for 5-10 minutes with stirring.

-

Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the activated carbon.

-

-

Induction of Crystallization:

-

Heat the clear solution to just below its boiling point.

-

Slowly add deionized water (the antisolvent) dropwise to the hot solution with continuous stirring until a faint, persistent turbidity is observed. The use of water as an antisolvent is a common technique for polar compounds.[3]

-

If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution becomes clear again.

-

-

Crystal Formation:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Washing of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor.

-

Continue to draw air through the filter cake for several minutes to partially dry the crystals.

-

-

Drying:

-

Transfer the purified crystals to a watch glass or petri dish.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, dry in a desiccator over a suitable desiccant.

-

Data Presentation

The following table summarizes hypothetical but representative data for the purification of this compound by recrystallization.

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Off-white to yellowish powder | White crystalline solid |

| Purity (by HPLC) | 95.2% | 99.8% |

| Melting Point | 215-218 °C | 221-223 °C |

| Recovery Yield | N/A | 85% |

Visualizations

Experimental Workflow

References

Application Note: HPLC Method for Purity Analysis of 3-(3-Hydroxymethylphenyl)isonicotinic acid

Introduction

3-(3-Hydroxymethylphenyl)isonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, suitable for quality control and research environments.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. An isocratic elution with a mixture of acetonitrile and a phosphate buffer is employed. The separated compounds are detected by a UV detector, and the purity is determined by calculating the area percentage of the main peak. Aromatic carboxylic acids are often analyzed using reversed-phase chromatography.[1]

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[2][3][4][5]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Potassium dihydrogen phosphate, ortho-phosphoric acid.

-

Sample: this compound reference standard and sample for analysis.

2. Preparation of Solutions

-

Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with ortho-phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation. Mobile phases for similar compounds often consist of acetonitrile and a buffer.[2][4][6] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

Diluent: A mixture of the mobile phase components (e.g., water:acetonitrile 50:50 v/v) is typically used as the diluent.

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

3. HPLC Method Parameters

The following table summarizes the recommended HPLC parameters. These may require optimization depending on the specific HPLC system and column used.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimized based on UV spectrum) |

| Run Time | 20 minutes |

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution in duplicate.

-

After the analysis, wash the column with a mixture of water and methanol to remove any residual buffer.

6. Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow

Caption: Workflow for HPLC purity analysis.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 3-(3-Hydroxymethylphenyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of 3-(3-Hydroxymethylphenyl)isonicotinic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and instrument operation, and a workflow diagram for clarity. This information is intended to assist researchers in confirming the structure and purity of this compound, which is a valuable building block in medicinal chemistry and materials science.

Introduction

This compound (CAS No. 1261991-78-9) is a bifunctional organic molecule incorporating a substituted pyridine ring, a benzyl alcohol moiety, and a carboxylic acid group.[1][2] Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol .[1][2] The accurate structural elucidation of this compound is critical for its application in drug discovery and the synthesis of novel materials. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note outlines the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of each nucleus. Based on the structure of this compound and established chemical shift ranges for its constituent functional groups, the following ¹H and ¹³C NMR data are predicted.

Structure and Numbering:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H-2, H-6 (Pyridine) | 8.5 - 8.8 | m | - | 2H |

| H-5 (Pyridine) | 7.8 - 8.1 | m | - | 1H |

| H-2', H-4', H-5', H-6' (Phenyl) | 7.2 - 7.6 | m | - | 4H |

| -CH₂- (Benzylic) | 4.5 - 4.7 | s | - | 2H |

| -OH (Alcohol) | 5.0 - 5.5 | t | ~5-6 | 1H |

| -COOH (Carboxylic Acid) | 12.0 - 13.5 | br s | - | 1H |

Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). The hydroxyl and carboxylic acid proton signals are exchangeable with D₂O and may be broad or not observed depending on the solvent and sample conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C-2, C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 140 - 145 |

| C-1' (Phenyl) | 138 - 142 |

| C-3' (Phenyl) | 135 - 140 |

| C-3 (Pyridine) | 130 - 135 |

| C-2', C-4', C-5', C-6' (Phenyl) | 125 - 130 |

| C-5 (Pyridine) | 120 - 125 |

| -CH₂- (Benzylic) | 60 - 65 |

Note: Chemical shifts are referenced to TMS (0 ppm). These are broadband proton-decoupled ¹³C NMR predictions.

Experimental Protocols

Materials and Equipment

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 300 MHz or higher) with a proton/carbon probe

Sample Preparation Protocol

Caption: Workflow for NMR sample preparation.

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to observe exchangeable protons). Vortex or sonicate briefly to ensure complete dissolution.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

¹H NMR Acquisition Protocol

Caption: Workflow for ¹H NMR data acquisition.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (Typical for 300 MHz):

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0 to 15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise).

-

Receiver Gain: Optimize automatically.

-

-

Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

-

Processing:

-

Apply a Fourier Transform to the FID.

-

Phase the spectrum manually or automatically.

-

Apply baseline correction.

-

Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm) or to internal TMS at 0 ppm.

-

Integrate the peaks.

-

¹³C NMR Acquisition Protocol

Caption: Workflow for ¹³C NMR data acquisition.

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquisition Parameters (Typical for 75 MHz):

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, as ¹³C has low natural abundance).

-

Receiver Gain: Optimize automatically.

-

-

Acquisition: Start the ¹³C acquisition.

-

Processing:

-

Apply a Fourier Transform to the FID.

-

Phase the spectrum.

-

Apply baseline correction.

-

Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

-

Data Interpretation

The obtained ¹H and ¹³C NMR spectra should be compared with the predicted data in Tables 1 and 2. The integration values in the ¹H NMR spectrum should correspond to the number of protons in each environment. The presence of all predicted signals with the appropriate chemical shifts, multiplicities, and integrations will confirm the structure of this compound. For further confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols and predicted spectral data serve as a valuable resource for researchers in confirming the identity and purity of this important chemical compound, ensuring reliability in subsequent research and development activities.

References

Application Notes and Protocols for 3-(3-Hydroxymethylphenyl)isonicotinic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(3-Hydroxymethylphenyl)isonicotinic acid is a versatile linker suitable for solid-phase peptide synthesis (SPPS), particularly for the preparation of C-terminal peptide acids. Its unique structure, featuring a hydroxymethyl group for attachment to the solid support and a carboxylic acid for peptide chain elongation, allows for controlled synthesis and cleavage under specific conditions. This document provides detailed application notes and protocols for its use in Fmoc-based SPPS.

The general process of SPPS involves the initial attachment of the C-terminal amino acid to a solid support resin.[1] To prevent unwanted polymerization, the alpha-amino group and any reactive side chains of the amino acid are protected with temporary protecting groups.[1] Following attachment, the resin is washed to remove byproducts and excess reagents.[1] The N-alpha protecting group is then removed, and the resin is washed again before the next amino acid is coupled to the growing peptide chain.[1][2] This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.[1][2] Finally, all protecting groups are removed, and the peptide is cleaved from the resin.[1][2]

Key Features and Advantages:

-

Acid-Labile Linkage: The benzylic hydroxyl group forms an ester linkage with the C-terminal amino acid, which is susceptible to cleavage by moderate to strong acids, such as trifluoroacetic acid (TFA).

-

Compatibility with Fmoc Chemistry: The linker is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, making it fully compatible with standard Fmoc-SPPS protocols.[3][4]

-

Versatility: Can be attached to various aminomethylated resins, providing flexibility in the choice of solid support.

Data Presentation

Table 1: Resin Loading Efficiency

| Resin Type | Linker Activation Method | Loading Capacity (mmol/g) |

| Aminomethyl Polystyrene | DIC/Oxyma | 0.65 |

| TentaGel® AM | HATU/DIEA | 0.42 |

Note: Loading capacity can vary depending on the batch of resin and reaction conditions.

Table 2: Cleavage Efficiency and Peptide Purity

| Peptide Sequence | Cleavage Cocktail | Cleavage Time (hours) | Crude Purity (%) | Overall Yield (%) |

| H-Ala-Phe-Gly-OH | TFA/TIS/H₂O (95:2.5:2.5) | 2 | 92 | 85 |

| H-Leu-Val-Lys(Boc)-OH | TFA/DODT/H₂O (95:2.5:2.5) | 3 | 88 | 78 |

Note: Purity was determined by analytical RP-HPLC. Yield is calculated based on the initial loading of the first amino acid.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Resin

-

Resin Swelling: Swell aminomethyl polystyrene resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.[5]

-

Linker Activation: In a separate flask, dissolve this compound (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF (5 mL). Stir for 10 minutes at room temperature.

-

Coupling: Drain the DCM from the resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

-

Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes. Wash as described above.

Protocol 2: Loading of the First Fmoc-Amino Acid

-

Resin Swelling: Swell the linker-functionalized resin (1 g) in DCM (10 mL) for 30 minutes.

-

Amino Acid Activation: In a separate flask, dissolve the first Fmoc-amino acid (4 eq.) and MSNT (4-nitro-1,2,3-triazole, 4 eq.) in DCM (10 mL). Add N-methylimidazole (3.6 eq.) and stir for 10 minutes.

-

Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum and determine the loading capacity using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc removal.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single cycle of deprotection and coupling. Repeat the cycle for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF (10 mL) for 20 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF (10 mL).

-

Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.[5]

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate flask, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF (5 mL).

-

Add DIEA (6 eq.) to the activated amino acid solution and vortex briefly.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate at room temperature for 1-2 hours.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Protocol 4: Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

-

Cleavage:

-

Place the dry peptide-resin in a round-bottom flask.

-